An In-depth Technical Guide to 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
An In-depth Technical Guide to 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the fundamental properties of novel chemical entities is paramount. This technical guide provides a detailed overview of the core characteristics of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine, a substituted pyrimidine of interest in medicinal chemistry and synthetic organic chemistry.
Core Chemical and Physical Properties
4-Amino-2-chloro-6-methyl-5-nitropyrimidine is a heterocyclic compound with the chemical formula C₅H₅ClN₄O₂.[1] A thorough understanding of its physical and chemical properties is essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| CAS Number | 5453-06-5 | |
| Molecular Formula | C₅H₅ClN₄O₂ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine is not explicitly documented in readily available literature, its structure suggests a synthetic pathway involving the modification of a pyrimidine core. The synthesis of structurally similar compounds often involves a sequence of nitration, chlorination, and amination reactions on a pyrimidine scaffold. For instance, the synthesis of various substituted pyrimidines has been described, which could serve as a basis for developing a synthetic route for the title compound.
A potential, though unverified, synthetic workflow could be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine.
Disclaimer: This is a hypothetical pathway and would require experimental validation.
General Experimental Considerations for Synthesis of Related Pyrimidines:
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Nitration: The introduction of a nitro group onto a pyrimidine ring is a common electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is a typical nitrating agent. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to manage regioselectivity and prevent over-nitration.
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Chlorination: If starting from a hydroxyl-substituted pyrimidine, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
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Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography to isolate the compound in high purity.
Spectroscopic Analysis
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Amino-2-chloro-6-methyl-5-nitropyrimidine are not currently available in the public domain. For structural confirmation and characterization, the following analyses would be essential:
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¹H NMR (Proton Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the protons, including the methyl group and the amine protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would reveal the number of unique carbon atoms in the molecule and their chemical environments.
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IR (Infrared) Spectroscopy: Would help identify the presence of key functional groups such as the amino group (N-H stretching), the nitro group (N-O stretching), and the C=N and C=C bonds of the pyrimidine ring.
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Mass Spectrometry (MS): Would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.
Biological Activity and Potential Applications
There is currently no published information on the biological activity or potential signaling pathway involvement of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine. However, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
The presence of the nitro group, a known pharmacophore in some drug classes, and the chloro and amino substituents provide handles for further chemical modification, making this compound a potentially valuable building block for the synthesis of novel bioactive molecules.
A logical workflow for the preliminary biological evaluation of this compound could be structured as follows:
Caption: A logical workflow for the initial biological screening and development of the title compound.
Further research is required to determine the biological profile of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine and its potential as a lead compound in drug discovery programs. Researchers are encouraged to perform in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.


